molecular formula C26H45ClN2O B12761438 Dodecanamide, N-(2-(4-(phenylmethyl)-1-piperidinyl)ethyl)-, monohydrochloride CAS No. 133783-74-1

Dodecanamide, N-(2-(4-(phenylmethyl)-1-piperidinyl)ethyl)-, monohydrochloride

Cat. No.: B12761438
CAS No.: 133783-74-1
M. Wt: 437.1 g/mol
InChI Key: NBQPCBWTUCORLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Reagents: 1-bromo-2-(4-(phenylmethyl)-1-piperidinyl)ethane

    Conditions: The reaction is typically performed in the presence of a base such as sodium hydride to facilitate the nucleophilic substitution.

  • Step 3: Formation of Monohydrochloride Salt

      Reagents: Hydrochloric acid

      Conditions: The final compound is treated with hydrochloric acid to form the monohydrochloride salt.

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of Dodecanamide, N-(2-(4-(phenylmethyl)-1-piperidinyl)ethyl)-, monohydrochloride typically involves multiple steps. One common method starts with the preparation of the dodecanamide backbone, followed by the introduction of the piperidine ring and the phenylmethyl group. The final step involves the formation of the monohydrochloride salt.

    • Step 1: Preparation of Dodecanamide Backbone

        Reagents: Dodecanoic acid, ammonia

        Conditions: The reaction is carried out under reflux conditions to form dodecanamide.

    Chemical Reactions Analysis

    Types of Reactions

    Dodecanamide, N-(2-(4-(phenylmethyl)-1-piperidinyl)ethyl)-, monohydrochloride can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

      Reduction: Reduction reactions can be used to modify the piperidine ring or the phenylmethyl group.

      Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the piperidine ring or the phenylmethyl group.

    Common Reagents and Conditions

      Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

      Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

      Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Major Products Formed

    The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of dodecanamide derivatives with hydroxyl or carbonyl groups, while reduction can yield modified piperidine or phenylmethyl groups.

    Scientific Research Applications

    Dodecanamide, N-(2-(4-(phenylmethyl)-1-piperidinyl)ethyl)-, monohydrochloride has several scientific research applications:

      Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

      Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

      Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

      Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

    Mechanism of Action

    The mechanism of action of Dodecanamide, N-(2-(4-(phenylmethyl)-1-piperidinyl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring and phenylmethyl group play crucial roles in its binding to target proteins or receptors, leading to the modulation of biological activities. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.

    Comparison with Similar Compounds

    Similar Compounds

    • Dodecanamide, N-ethyl-
    • Dodecanamide, N-(2-hydroxyethyl)-
    • Phenoxyacetamide derivatives

    Uniqueness

    Dodecanamide, N-(2-(4-(phenylmethyl)-1-piperidinyl)ethyl)-, monohydrochloride is unique due to its specific combination of structural features, including the dodecanamide backbone, piperidine ring, and phenylmethyl group. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.

    Properties

    CAS No.

    133783-74-1

    Molecular Formula

    C26H45ClN2O

    Molecular Weight

    437.1 g/mol

    IUPAC Name

    N-[2-(4-benzylpiperidin-1-yl)ethyl]dodecanamide;hydrochloride

    InChI

    InChI=1S/C26H44N2O.ClH/c1-2-3-4-5-6-7-8-9-13-16-26(29)27-19-22-28-20-17-25(18-21-28)23-24-14-11-10-12-15-24;/h10-12,14-15,25H,2-9,13,16-23H2,1H3,(H,27,29);1H

    InChI Key

    NBQPCBWTUCORLS-UHFFFAOYSA-N

    Canonical SMILES

    CCCCCCCCCCCC(=O)NCCN1CCC(CC1)CC2=CC=CC=C2.Cl

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.